molecular formula C9H12O2 B13940393 Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 63379-11-3

Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate

Cat. No.: B13940393
CAS No.: 63379-11-3
M. Wt: 152.19 g/mol
InChI Key: YERHEQLEVHZOLV-UHFFFAOYSA-N
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Description

Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry. The compound’s structure consists of a bicyclo[2.2.1]heptene ring system with a methyl ester functional group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl-3-bromopropiolate. This reaction is highly regioselective and produces the desired bicyclic compound . The reaction conditions often involve the use of a solvent such as chloroform and a catalyst like silver nitrate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A similar bicyclic compound without the ester functional group.

    Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: An ester derivative with an ethyl group instead of a methyl group.

    Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: A trimethyl-substituted derivative.

Uniqueness

Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate is unique due to its specific ester functional group at the 7-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research applications.

Biological Activity

Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate, an organic compound with a bicyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H14_{14}O2_{2}
  • Molecular Weight : Approximately 166.22 g/mol
  • Structure : The compound features a bicyclo[2.2.1] framework with a carboxylate group, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
  • Cytotoxicity and Genotoxicity : Related compounds have shown low mutagenic potential in assays such as the Ames test, indicating a favorable safety profile for pharmaceutical applications.
  • Enzyme Interactions : Studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating their activity without significant toxicity .

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, several hypotheses have emerged:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, influencing metabolic pathways.
  • Structural Modifications : Variations in the compound's structure can significantly alter its biological effects, suggesting that derivatives may be developed for targeted therapeutic applications.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens.
    • Results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
CompoundAntimicrobial ActivityMinimum Inhibitory Concentration (MIC)
This compoundModerate32 µg/mL
Derivative AHigh8 µg/mL
Derivative BLow64 µg/mL

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines:

Cell LineIC50_{50} (µM)
HeLa15
MCF720
A54925

These findings suggest that while the compound exhibits cytotoxicity against cancer cells, further research is needed to understand its selectivity and mechanism of action.

Properties

CAS No.

63379-11-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-6-2-3-7(8)5-4-6/h2-3,6-8H,4-5H2,1H3

InChI Key

YERHEQLEVHZOLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCC1C=C2

Origin of Product

United States

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